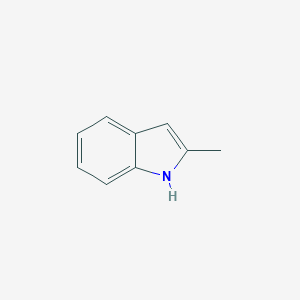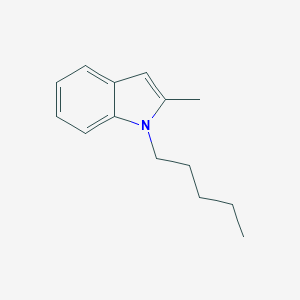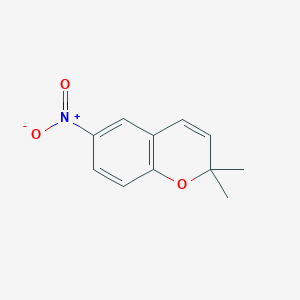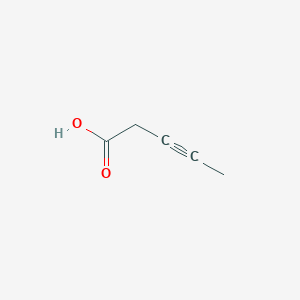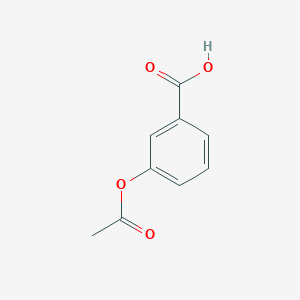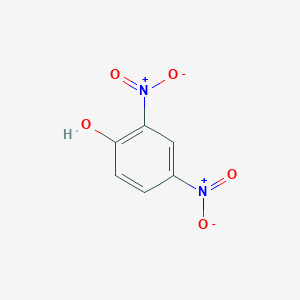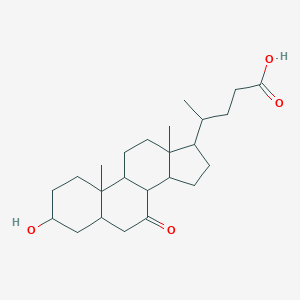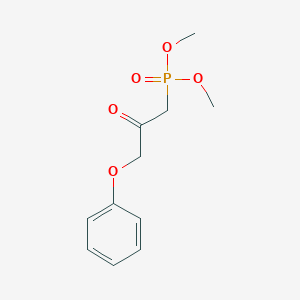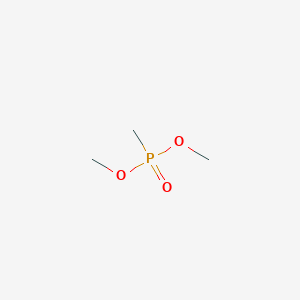
4-Fluoro-2-methoxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Fluoro-2-methoxybenzaldehyde can be approached through different methods, depending on the starting materials and desired efficiency. A study by Yoshida and Kimura (1988) details a convenient synthesis approach for fluorobenzaldehydes, including 4-Fluoro-2-methoxybenzaldehyde, starting from chlorobenzaldehyde derivatives using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, yielding good results (Yoshida & Kimura, 1988).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methoxybenzaldehyde has been extensively studied to understand its geometrical and electronic configuration. A comprehensive analysis by Samdal et al. (1997) on 4-fluorobenzaldehyde, a close relative, using gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations, revealed a planar Cs symmetry structure. This study provides insight into the structural characteristics that may also apply to 4-Fluoro-2-methoxybenzaldehyde, considering the similarity in molecular framework (Samdal et al., 1997).
Chemical Reactions and Properties
4-Fluoro-2-methoxybenzaldehyde participates in various chemical reactions owing to the presence of the aldehyde group and the electron-withdrawing fluorine atom. The compound's reactivity was highlighted in a study by Kokubo et al. (1999), where 2-hydroxybenzaldehydes reacted with alkynes, alkenes, or allenes via cleavage of the aldehyde C–H bond, indicating the potential of 4-Fluoro-2-methoxybenzaldehyde in similar transformations (Kokubo et al., 1999).
Wissenschaftliche Forschungsanwendungen
Monitoring Aldol Reactions : A fluorogenic aldehyde developed from this compound is effective for monitoring aldol reactions, facilitating the evaluation of catalyst activities and reaction conditions due to its enhanced fluorescence properties (Guo & Tanaka, 2009).
Fluorescent Sensor for Cerium(III) : The condensation product of 4-methoxybenzaldehyde with ethylenediamine offers a unique "off-on" fluorescent sensor for Cerium(III), enhancing fluorescence intensity upon binding in CH3OH (Das, Bharali, & Goyari, 2018).
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde are effective in enhancing solid-phase organic synthesis, yielding high purity products (Swayze, 1997).
Synthesis of Fluorinated Phenols : A novel approach for the synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol has been developed from 2-methoxy-4-nitrobenzaldehyde, providing new possibilities for creating fluorinated phenols (Chakraborty & Kilbourn, 1991).
Estrogen Receptor Modulation : Fluorinated diethylstilbestrol derivatives, which have structural similarities, show high affinity for the mouse uterine cytosol estrogen receptor, indicating potential for estrogen receptor modulation in reproductive health (Rhee, Chae, Levy, & Korach, 1995).
Simplified Industrial Synthesis : A simplified one-step synthetic method of 3-fluoro-4-methoxybenzaldehyde reduces costs and environmental impact in industrial production, also minimizing the need for concentrated hydrochloric and sulfuric acids (Wang, 2006).
Spectroscopic and Quantum Chemical Properties : 4-hexyloxy-3-methoxybenzaldehyde, a vanillin derivative, exhibits a range of spectroscopic and quantum chemical properties, with accurate predictions of its molecular electrostatic potential, thermodynamic parameters, and atomic charges (Abbas, Gökce, & Bahçelī, 2016).
Charge Transfer Effects : Intramolecular charge transfer in 4-hydroxy-3-methoxybenzaldehyde results in longer emission in its fluorescence spectrum, providing insights into its molecular behavior (Rajendiran & Balasubramanian, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379085 | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxybenzaldehyde | |
CAS RN |
450-83-9 | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


